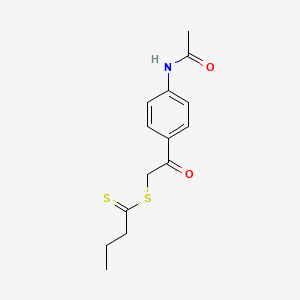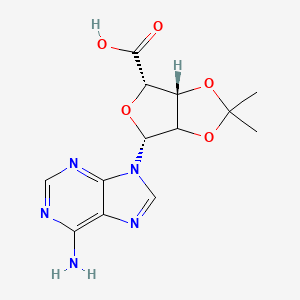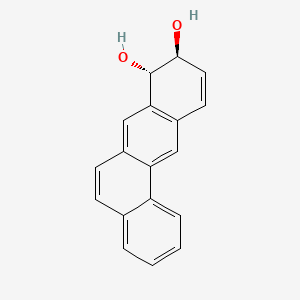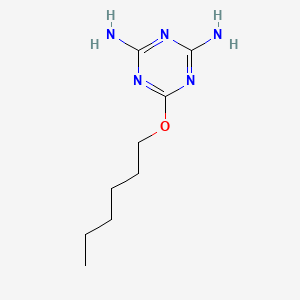
s-Triazine, 4,6-diamino-2-hexoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 4,6-diamino-2-hexoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 4,6-diamino-2-hexoxy- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for s-triazine derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazine, 4,6-diamino-2-hexoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: Preferred due to the electron-deficient nature of the triazine ring.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: Forms condensation products with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
s-Triazine, 4,6-diamino-2-hexoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mecanismo De Acción
The mechanism of action of s-Triazine, 4,6-diamino-2-hexoxy- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in critical biological processes, leading to effects such as cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to s-Triazine, 4,6-diamino-2-hexoxy- include:
- 2-Chloro-4,6-diamino-s-triazine
- 2,4-Diamino-6-vinyl-s-triazine
- 4,6-Diamino-1,2-dihydro-1,3,5-triazine
Uniqueness
What sets s-Triazine, 4,6-diamino-2-hexoxy- apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. For example, the hexoxy group can enhance its solubility and interaction with biological membranes, making it a more effective agent in certain applications .
Propiedades
Número CAS |
24126-20-3 |
|---|---|
Fórmula molecular |
C9H17N5O |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
6-hexoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5O/c1-2-3-4-5-6-15-9-13-7(10)12-8(11)14-9/h2-6H2,1H3,(H4,10,11,12,13,14) |
Clave InChI |
ZKKLTSRYHIOSGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
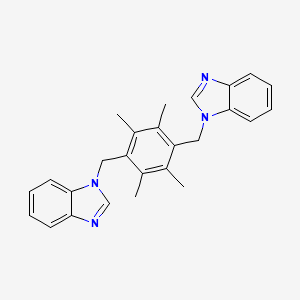
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
